5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
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Overview
Description
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the chlorination of benzofuran followed by a spirocyclization reaction with piperidine. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] hydrochloride: A similar compound with an added hydrochloride group.
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Piperidine derivatives: Compounds with similar piperidine structures but different functional groups.
Uniqueness
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] is unique due to its spiro structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chlorospiro[3H-1-benzofuran-2,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYDBRINEAMBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508410 |
Source
|
Record name | 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-97-7 |
Source
|
Record name | 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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